MAGE-3 Antigen (167-176) is a peptide derived from the melanoma antigen gene (MAGE), specifically designed to serve as an epitope for human leukocyte antigen HLA-B44. This peptide plays a significant role in immunological responses, particularly in the context of cancer immunotherapy. The sequence of this antigenic peptide is H-Met-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH, comprising ten amino acids. It has been shown to effectively stimulate T lymphocytes that can recognize and target tumor cells expressing MAGE-3, making it a potential candidate for therapeutic applications in cancer treatment .
The synthesis of MAGE-3 Antigen (167-176) typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides in a controlled manner. This method allows for the sequential addition of amino acids to a growing peptide chain while anchored to a solid support.
The molecular formula of MAGE-3 Antigen (167-176) is , with a molecular weight of approximately 1173.36 g/mol. The structure consists of various functional groups that contribute to its biological activity and interaction with immune cells.
MAGE-3 Antigen (167-176) does not participate in traditional chemical reactions like small organic molecules but undergoes significant interactions within biological systems. Its primary reaction involves binding to HLA-B44 molecules on antigen-presenting cells, which is crucial for T cell activation.
The mechanism of action for MAGE-3 Antigen (167-176) involves several steps:
Studies have shown that this antigen can effectively stimulate T cell responses in patients with tumors expressing MAGE antigens, indicating its potential utility in personalized cancer vaccines .
MAGE-3 Antigen (167-176) is typically presented as a lyophilized powder that must be reconstituted before use. It exhibits stability when stored correctly at low temperatures.
Key chemical properties include:
MAGE-3 Antigen (167-176) has several scientific uses:
Cancer-Testis Antigens (CTAs) comprise a unique family of tumor-associated proteins characterized by their restricted expression pattern: predominantly in male germ cells of the testis, placental trophoblasts, and diverse malignant tumors. This dual tissue specificity—absent in most healthy somatic tissues—renders CTAs ideal targets for cancer immunotherapy, as they potentially enable immune system discrimination between cancerous and normal cells. Over 200 CTA genes have been identified, classified into two major categories based on genomic location:
Table 1: Classification of Major CTA Families
Category | Gene Families | Chromosomal Location | Expression in Spermatogenesis |
---|---|---|---|
CT-X Antigens | MAGE-A/B/C | Xq28/Xp21.3/Xq26-27 | Spermatogonia |
GAGE/PAGE/XAGE | Xp11.23 | Spermatogonia | |
NY-ESO-1 (CTAG1B) | Xq28 | Spermatogonia | |
Non-X Antigens | BAGE | 21p11.1 | Spermatocytes |
SPO11 | 20q13.2-q13.3 | Spermatocytes |
Epigenetic mechanisms, particularly promoter DNA methylation, tightly regulate CTA expression. In cancer, widespread demethylation reactivates germline transcriptional programs, driving aberrant CTA expression across diverse malignancies like melanoma, esophageal carcinoma, and myeloma [1] [5] [10].
The MAGE (Melanoma-Associated Antigen) family exemplifies CT-X antigens, with >60 genes sharing a conserved ~200-amino acid MAGE homology domain (MHD). They reside primarily in three clusters on the X chromosome:
Evolutionarily, MAGE genes exhibit rapid turnover. Only 31% of human X-chromosomal MAGE genes have mouse orthologs, suggesting recent diversification. Their ampliconic structure—characterized by high-sequence similarity (>99%) between duplicated segments—facilitates homologous recombination and gene expansion. Functionally, ancestral MAGE proteins likely regulated ubiquitin ligase complexes, but neofunctionalization in primates endowed them with roles in germ cell development and, co-opted in cancer, tumorigenesis [1] [5].
Table 2: Genomic Organization of Human MAGE Clusters
Gene Cluster | Chromosomal Region | Number of Genes | Identification Method | Key Evolutionary Feature |
---|---|---|---|---|
MAGE-A | Xq28 | 12 | T-cell epitope cloning | High homology (>73% between MAGE-A1/A3) |
MAGE-B | Xp21.3 | 6 | Representational difference analysis | Association with sex-reversal phenotypes |
MAGE-C | Xq26-27 | 3 | SEREX | Expressed in advanced cancers (e.g., myeloma) |
MAGE-A3 (Melanoma-Associated Antigen A3), encoded by the MAGEA3 gene (Xq28), is a 314-amino acid protein implicated in oncogenesis through diverse mechanisms:
Clinically, MAGE-A3 overexpression correlates with metastasis and poor survival in esophageal squamous cell carcinoma (ESCC), myeloma, and melanoma. It drives epithelial-mesenchymal transition (EMT) via transcriptional activation of SNAIL and ZEB1, enhancing cell migration and invasion [3] [10].
The MAGE-A3 antigenic peptide spanning residues 167–176 (MEVDPIGHLY) is a decapeptide presented by HLA-B44, a common major histocompatibility complex class I (MHC-I) allele. Key structural features underpin its immunogenicity:
Table 3: Biophysical and Functional Properties of MAGE-3 (167-176)
Property | Detail | Functional Significance |
---|---|---|
Amino Acid Sequence | H-Met-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH | Determines HLA binding and TCR recognition |
HLA Restriction | HLA-B*44:02/03/09 | Found in ~20% of Caucasians, enabling targeted therapy |
Key Binding Residues | Glu2 (P2), Tyr10 (P10) | Mutations here abrogate HLA binding |
TCR Contact Residues | Pro5, Ile6, Gly7, His8 | Critical for activating cytotoxic T lymphocytes (CTLs) |
Cross-Reactive CTLs | Recognizes MAGE-A1/A4/A6/A12 peptides | Broad anti-tumor immunity against MAGE-A+ cancers |
Functionally, MEVDPIGHLY stimulates CD8+ cytotoxic T lymphocytes (CTLs) that lyse MAGE-A3-expressing tumor cells. When combined with epitopes from other CTAs (e.g., MAGE-n), it enhances polyvalent anti-tumor immunity, overcoming tumor heterogeneity more effectively than single-epitope vaccines [4] [9].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2